

An In-depth Technical Guide to CP-66713 (CAS Number: 91896-57-0)

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Compound of Interest

Compound Name: CP-66713

Cat. No.: B130919

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Abstract

CP-66713 is a synthetic compound identified as a modulator of purinergic signaling. This technical guide provides a comprehensive overview of its known biological activities, focusing on its role as an adenosine A2A receptor antagonist. While initial reports suggested a broader mechanism, including adenosine A1 receptor potentiation and phosphodiesterase inhibition, the predominant and most consistently reported activity is its antagonism at the A2A receptor. This document summarizes the available, albeit limited, technical data on **CP-66713**, outlines general experimental protocols relevant to its study, and visualizes the key signaling pathways involved. Due to the scarcity of publicly available quantitative data, this guide also highlights areas where further research is critically needed to fully characterize this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of **CP-66713** is presented in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.

Property	Value
CAS Number	91896-57-0
Molecular Formula	C ₁₅ H ₁₀ ClN ₅
Molecular Weight	295.72 g/mol
IUPAC Name	6-(4-chlorophenyl)-3-phenyl-[1][2]triazolo[4,3-b]pyridazine
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N</chem>
Physical Description	Solid powder
Solubility	Soluble in DMSO

Table 1: Chemical and Physical Data for **CP-66713**.

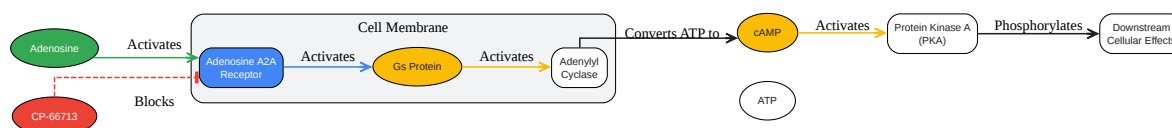
Mechanism of Action

Primary Activity: Adenosine A2A Receptor Antagonism

The principal mechanism of action of **CP-66713** is the antagonism of the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Adenosine, an endogenous purine nucleoside, plays a critical role in various physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor is predominantly coupled to the Gs alpha subunit of the G protein complex.

Activation of the A2A receptor by adenosine initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, a ubiquitous second messenger, in turn activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, modulating cellular function.

By acting as an antagonist, **CP-66713** binds to the A2A receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous adenosine, thereby inhibiting the downstream signaling pathway and preventing the rise in intracellular cAMP levels.



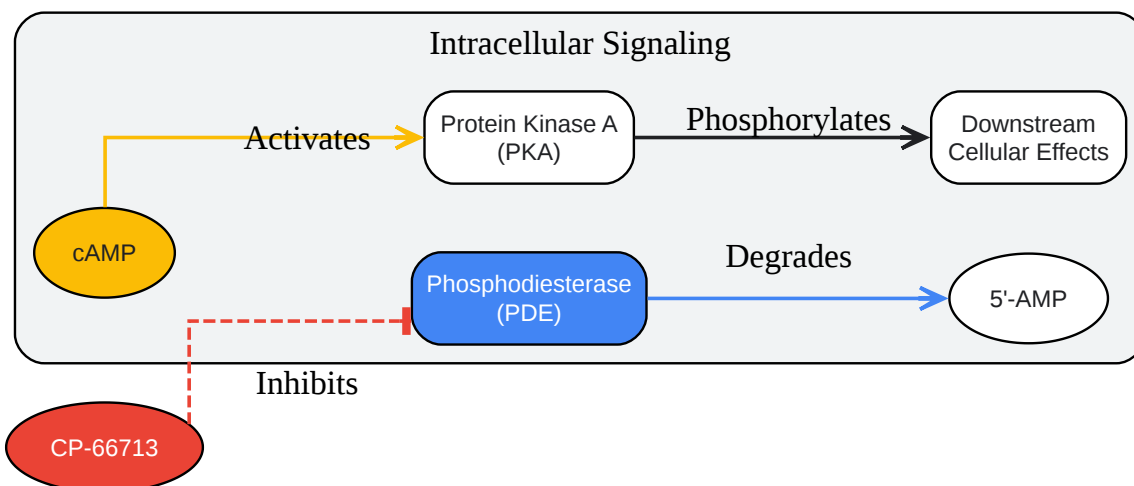
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Figure 1. Adenosine A2A Receptor Signaling Pathway and the Antagonistic Action of **CP-66713**.

Other Reported Activities

Early descriptions of **CP-66713** suggested a more complex pharmacological profile, including potentiation of adenosine A1 receptors and inhibition of phosphodiesterase (PDE).

- **Adenosine A1 Receptor Potentiation:** This activity implies that **CP-66713** might enhance the signaling of the A1 receptor in response to adenosine. A1 receptors are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, robust and recent evidence to support this mechanism for **CP-66713** is lacking in the public domain.
- **Phosphodiesterase (PDE) Inhibition:** Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, cAMP and cGMP. By inhibiting PDEs, the intracellular concentrations of these second messengers are increased, leading to prolonged signaling. While **CP-66713** has been anecdotally reported to possess PDE inhibitory activity, specific details regarding the targeted PDE isoforms and the potency of inhibition are not available. This makes it difficult to assess the contribution of this mechanism to its overall pharmacological effect.



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Figure 2. General Phosphodiesterase (PDE) Signaling Pathway and the Putative Inhibitory Action of **CP-66713**.

Quantitative Biological Data

A thorough search of publicly available scientific literature, patents, and chemical supplier databases did not yield specific quantitative biological data for **CP-66713**, such as K_i (binding affinity) or IC_{50} (half-maximal inhibitory concentration) values for its interaction with the adenosine A2A receptor or any phosphodiesterase isoforms. This lack of data represents a significant gap in the understanding of the compound's potency and selectivity. The tables below are provided as templates for when such data becomes available.

Table 2: Adenosine A2A Receptor Binding Affinity and Functional Activity of **CP-66713** (Data Not Available).

Assay Type	Species	Cell Line/Tissue	Radioligand/Agonist	Parameter	Value	Reference
Radioligand Binding	Human	Recombinant	[³ H]-ZM241385	Ki	N/A	-
Radioligand Binding	Rat	Striatal Membranes	[³ H]-CGS21680	Ki	N/A	-

| cAMP Accumulation | Human | Recombinant | NECA | IC50 | N/A | - |

Table 3: Phosphodiesterase Inhibitory Activity of **CP-66713** (Data Not Available).

PDE Isoform	Species	Assay Type	Substrate	Parameter	Value	Reference
PDE1	Human	Biochemical	cAMP/cGMP	IC50	N/A	-
PDE2	Human	Biochemical	cAMP/cGMP	IC50	N/A	-
PDE3	Human	Biochemical	cAMP/cGMP	IC50	N/A	-
PDE4	Human	Biochemical	cAMP	IC50	N/A	-

| PDE5 | Human | Biochemical | cGMP | IC50 | N/A | - |

Experimental Protocols

Detailed experimental protocols specifically utilizing **CP-66713** are not readily available in the public domain. However, based on its primary mechanism of action as an adenosine A2A receptor antagonist, standard pharmacological assays can be employed for its characterization. Below are general methodologies for key experiments.

Radioligand Binding Assay for Adenosine A2A Receptor

This assay is used to determine the binding affinity (K_i) of **CP-66713** for the A2A receptor.

Objective: To measure the displacement of a known high-affinity radiolabeled antagonist by **CP-66713**.

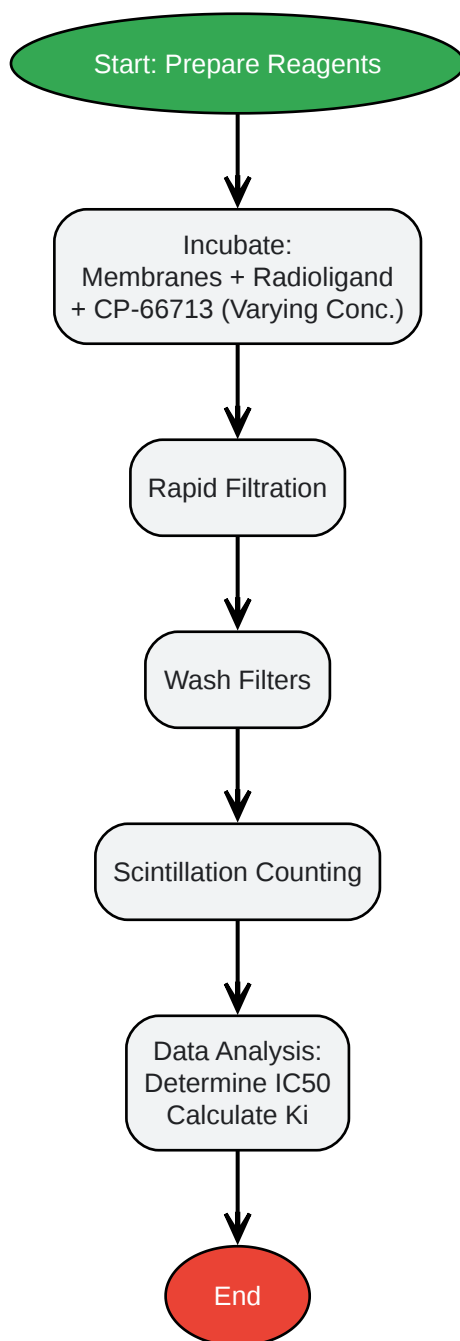
Materials:

- Cell membranes expressing the human or rat adenosine A2A receptor (e.g., from HEK293 cells or rat striatum).
- Radiolabeled A2A receptor antagonist (e.g., [3 H]-ZM241385 or [3 H]-SCH 58261).
- **CP-66713** at various concentrations.
- Non-specific binding control (e.g., a high concentration of a known A2A agonist like NECA or antagonist like ZM241385).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing $MgCl_2$).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the cell membranes with the radioligand and varying concentrations of **CP-66713**.
- Allow the binding to reach equilibrium.
- Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the concentration of **CP-66713** that inhibits 50% of the specific binding of the radioligand (IC_{50}).

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Figure 3. General Workflow for a Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of **CP-66713** to antagonize the agonist-induced increase in intracellular cAMP.

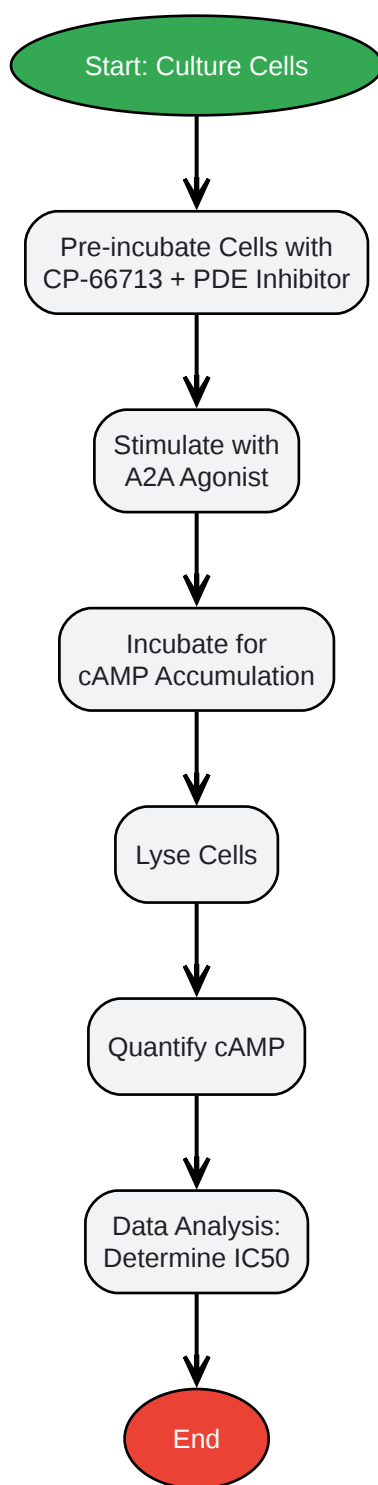
Objective: To determine the functional potency (IC₅₀) of **CP-66713** as an A_{2A} receptor antagonist.

Materials:

- Whole cells expressing the adenosine A_{2A} receptor (e.g., CHO or HEK293 cells).
- A_{2A} receptor agonist (e.g., NECA or CGS 21680).
- **CP-66713** at various concentrations.
- A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
- Cell lysis buffer.
- cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

- Pre-incubate the cells with varying concentrations of **CP-66713** in the presence of a PDE inhibitor.
- Stimulate the cells with a fixed concentration of an A_{2A} receptor agonist (typically at its EC₈₀ concentration).
- Incubate for a defined period to allow for cAMP accumulation.
- Lyse the cells to release intracellular cAMP.
- Quantify the cAMP concentration in the cell lysates using a suitable detection method.
- Plot the inhibition of agonist-induced cAMP accumulation against the concentration of **CP-66713** to determine the IC₅₀ value.



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Figure 4. General Workflow for a cAMP Accumulation Assay.

Discussion and Future Directions

CP-66713 is a compound with a primary, documented role as an adenosine A2A receptor antagonist. This mechanism of action places it in a class of compounds with potential therapeutic applications in a range of disorders, including neurodegenerative diseases (such as Parkinson's disease), inflammation, and cancer immunotherapy. However, the lack of publicly available, detailed quantitative data on its potency, selectivity, and pharmacokinetic profile severely limits its current utility and the ability to fully assess its therapeutic potential.

The conflicting early reports of A1 receptor potentiation and PDE inhibition also warrant further investigation. Should these activities be confirmed, a comprehensive profiling of **CP-66713** against a panel of adenosine receptor subtypes and PDE isoforms would be necessary to understand its selectivity and potential for off-target effects.

For researchers interested in utilizing **CP-66713**, it is imperative to first perform in-house characterization to determine its potency and selectivity in the specific assay systems being used. The experimental protocols outlined in this guide provide a starting point for such a characterization.

Conclusion

CP-66713 (CAS 91896-57-0) is an adenosine A2A receptor antagonist. While its potential is suggested by its mechanism of action, a significant gap in publicly available quantitative data hinders a thorough evaluation. This technical guide has summarized the current knowledge and provided a framework for its further investigation. Future research should focus on obtaining robust quantitative data on its interaction with adenosine receptors and phosphodiesterases to fully elucidate its pharmacological profile and potential as a research tool or therapeutic agent.

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References

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